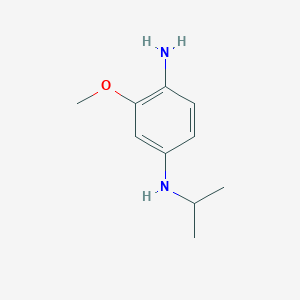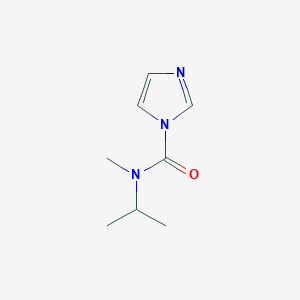
MFCD16877485
Descripción general
Descripción
The compound “MFCD16877485” is known chemically as (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate. It is a pyrrolidine derivative with a molecular formula of C11H19NO5 and a molecular weight of 245.27 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. The reaction is carried out in a dry, sealed environment at temperatures ranging from 2-8°C to ensure the stability and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR, HPLC, LC-MS, and UPLC analyses, to ensure the compound’s purity and consistency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, the compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism by which (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and understanding its effects at the cellular level .
Comparación Con Compuestos Similares
- (2S)-1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
- (2S)-1-tert-Butyl 2-methyl 5-hydroxypyrrolidine-1-carboxylate
Comparison: Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C11H19NO5 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 5-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7-8,13H,5-6H2,1-4H3 |
Clave InChI |
AQZKCSDXFUBKRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CCC1O)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(2-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B8741962.png)

![Sulfamic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B8741974.png)

![Benzo[b]thiophene,4-(4-methoxyphenyl)-](/img/structure/B8741990.png)

![4-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B8742006.png)







